molecular formula C15H14FN3O4 B4509644 methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

Cat. No.: B4509644
M. Wt: 319.29 g/mol
InChI Key: PCXKVRALCWWAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazinone core, followed by the introduction of the fluorophenyl group and subsequent acetylation and esterification steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 2-(2-fluorophenyl)acetate

Uniqueness

Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

methyl 2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4/c1-23-15(22)8-17-13(20)9-19-14(21)7-6-12(18-19)10-4-2-3-5-11(10)16/h2-7H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXKVRALCWWAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.